5-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

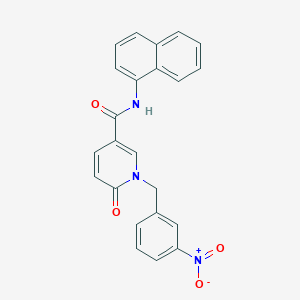

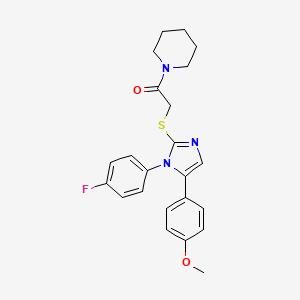

The compound “5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid” is a quinazoline derivative. Quinazoline is a heterocyclic compound that has a wide range of applications in medicinal chemistry due to its pharmacological properties .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .科学研究应用

合成和表征

新型化合物的合成:研究表明成功合成和表征了涉及 5-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)戊酸的新型化合物。例如,已经记录了通过串联 Knoevenagel 缩合和涉及相关化合物的迈克尔加成反应合成新型五元钯环,突出了该化学物质在创建新型分子结构中的用途 (Elgazwy,2009)。

杂环的形成:该化合物已用于导致形成各种杂环结构的反应中。例如,相关甲酯与亲核试剂的反应导致形成不同的杂环,证明了该化合物在复杂有机合成中的作用 (Surikova、Mikhailovskii 和 Vakhrin,2010)。

生物和医学研究

抗病毒和细胞毒活性:研究已经探索了 5-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)戊酸衍生物的抗病毒和细胞毒特性。一些合成的化合物对疱疹病毒等病毒表现出独特的活性,证明了潜在的治疗应用 (Selvam、Murugesh、Chandramohan、Pannecouque 和 De Clercq,2010)。

抗菌评价:合成的喹唑啉酮肽衍生物(包括该化合物的衍生物)对各种细菌菌株表现出中等到显着的抗菌活性。这项研究强调了其在开发新的抗菌剂中的潜力 (Kapoor、Nabi、Gupta 和 Gupta,2017)。

化学性质和反应

合成转化:研究表明,相关化合物的 N-甲基化衍生物转化为氢吲哚和氢异喹啉化合物,表明复杂的化学行为和在合成化学中的潜在应用 (Wenkert、Chen、Ramachandran、Valasinas、Ll 和 McPhail,2001)。

分子结构的形成:研究表明形成了独特的分子结构,例如涉及该化合物衍生物的三维氢键框架和氢键分子带,提供了对其在形成复杂分子结构中的作用的见解 (Insuasty、Abonía、Cobo 和 Glidewell,2012)。

未来方向

作用机制

Target of Action

The primary targets of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and enzyme regulation, respectively.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of GABA, a neurotransmitter, leading to increased inhibition of neuronal excitability. It also acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in maintaining acid-base balance in the body.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By modulating the GABAA receptor, it influences the GABAergic signaling pathway , which plays a key role in inhibitory neurotransmission in the central nervous system. The inhibition of carbonic anhydrase II affects the carbon dioxide transport and pH regulation pathways .

Result of Action

The compound’s modulation of the GABAA receptor and inhibition of carbonic anhydrase II can lead to a decrease in neuronal excitability and regulation of pH balance, respectively . These actions could potentially be beneficial in conditions such as epilepsy, where there is excessive neuronal activity.

属性

IUPAC Name |

5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)7-3-4-8-15-12(18)9-5-1-2-6-10(9)14-13(15)19/h1-2,5-6H,3-4,7-8H2,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWWUAZOHDWGDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)

![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)